Thermal Property: Fluorine Effect on Melting Point
The introduction of a 3-fluoro substituent in 4-bromo-3-fluoro-2-methyl-6-nitroaniline (CAS 952183-01-6) depresses the melting point to 124–126 °C, compared to 143–147 °C for the non-fluorinated direct analog 4-bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) . This ~20 °C reduction is consistent with fluorine's known disruption of intermolecular hydrogen bonding and π-stacking in crystal lattices of nitroanilines. For comparison, the completely unsubstituted parent scaffold 2-methyl-6-nitroaniline (CAS 570-24-1) melts at 93–96 °C, indicating that each halogen contributes incrementally to thermal stability [1].
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 124–126 °C |
| Comparator Or Baseline | 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0): 143–147 °C; 2-Methyl-6-nitroaniline (CAS 570-24-1): 93–96 °C |
| Quantified Difference | Δmp = –19 to –21 °C vs. 4-bromo-2-methyl-6-nitroaniline; Δmp = +28 to +33 °C vs. 2-methyl-6-nitroaniline |
| Conditions | Reported melting point ranges from vendor certificates of analysis; standard capillary method |
Why This Matters
Lower melting point improves solubility in organic solvents during reaction setup and simplifies melt-based formulation screening, while retaining sufficient crystallinity for purification by recrystallization—a practical advantage over the non-fluorinated analog.
- [1] CAS Common Chemistry. 2-Methyl-6-nitroaniline (CAS 570-24-1), mp 96 °C. https://commonchemistry.cas.org (accessed April 2026). View Source
